The Core Mechanism of VH 101 Thiol: A Technical Guide to VHL-Recruiting PROTACs
The Core Mechanism of VH 101 Thiol: A Technical Guide to VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH 101 thiol is not a therapeutic agent in itself, but a critical chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs). It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for conjugation to a ligand of a target protein. This guide elucidates the mechanism of action by which VH 101 thiol enables the degradation of specific proteins through the PROTAC platform, provides representative quantitative data for VHL-based PROTACs, and details key experimental protocols for their synthesis and evaluation.
Core Mechanism of Action: Enabling Targeted Protein Degradation
The "mechanism of action" of VH 101 thiol is its function as a VHL-recruiting moiety within a PROTAC molecule. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a specific protein of interest (POI).[1]
A PROTAC synthesized using VH 101 thiol consists of three components:
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The VH 101 moiety , which binds to the VHL E3 ubiquitin ligase.
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A ligand for a Protein of Interest (POI) , the protein targeted for degradation.
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A chemical linker that connects the VH 101 moiety and the POI ligand.
The catalytic cycle of a VH 101-based PROTAC is as follows:
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Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the POI and the VHL E3 ligase, bringing them into close proximity to form a ternary POI-PROTAC-VHL complex.[1]
-
Ubiquitination : Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process results in a polyubiquitin chain attached to the POI.
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Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds and degrades the tagged POI into small peptides.
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Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]
Quantitative Data for VHL-Based PROTACs
While specific quantitative data for a PROTAC is dependent on the target ligand and linker, the following tables provide representative data for well-characterized VHL-based PROTACs, such as MZ1, which targets BET family proteins. This data is illustrative of the parameters used to evaluate PROTAC efficacy.
Table 1: Representative Binding Affinities
| Compound | Target | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to VHL | Reference |
| VH032 | - | - | 185 nM | [4] |
| MZ1 | BRD4BD2 | 15 nM | 66 nM | [5] |
| cis MZ1 (Negative Control) | BRD4BD2 | 15 nM | > 15 µM | [5] |
Note: Binding affinities are crucial for the formation of the ternary complex. However, a weak binding affinity to the E3 ligase can still result in a potent PROTAC.[6]
Table 2: Representative Degradation Efficiency
| Compound | Target | Cell Line | DC50 (Concentration for 50% degradation) | Dmax (Maximum degradation) | Reference |
| MZ1 | BRD4 | H661 | 8 nM | >95% at 100 nM | [7] |
| MZ1 | BRD4 | H838 | 23 nM | >95% at 100 nM | [7] |
| ARV-771 | BRD2/3/4 | CRPC | < 5 nM | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a representative VHL-based PROTAC using a thiol-functionalized ligand like VH 101 thiol.
Protocol 1: Synthesis of a PROTAC via Thiol-Maleimide Ligation
This protocol describes a common method for conjugating a thiol-containing molecule (like VH 101 thiol) to a target protein ligand that has been functionalized with a maleimide group.
Materials:
-
VH 101 thiol
-
Maleimide-functionalized target protein ligand
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Anhydrous N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Methodology:
-
Dissolution: Dissolve the maleimide-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0 eq) to the solution to act as a non-nucleophilic base.
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Addition of Thiol: Add a solution of VH 101 thiol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
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Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blot equipment
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16 or 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability, which is a common downstream functional consequence of degrading an essential protein. The CellTiter-Glo® assay is a widely used method.[10]
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the PROTAC concentration to calculate the IC50 (or GI50) value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
